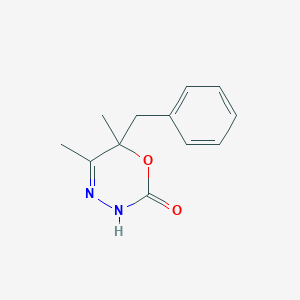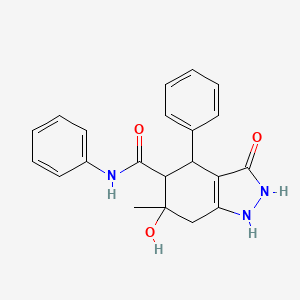
2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile: . It belongs to the pyrazine family and exhibits interesting properties due to its unique structure.
Preparation Methods
The synthetic routes for this compound involve the chlorination of a precursor pyrazine derivative. While specific conditions may vary, the general approach includes reacting the appropriate starting material with chlorine gas or a chlorinating agent. Industrial production methods typically optimize yield and scalability, ensuring efficient synthesis.
Chemical Reactions Analysis
2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the nitrile group to an amine or other derivatives.
Oxidation Reactions: Oxidation of the amino group to form imines or other oxidation products.
Common reagents include nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure and potential interactions with biological targets.
Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.
Materials Science: Its functional groups make it useful for modifying surfaces or creating novel materials.
Mechanism of Action
The exact mechanism of action for 2-Chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile depends on its specific application. It could interact with enzymes, receptors, or other cellular components, affecting biological processes.
Properties
Molecular Formula |
C13H16ClN3 |
|---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
2-chloro-6-(cyclohexylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16ClN3/c1-9-7-12(17-13(14)11(9)8-15)16-10-5-3-2-4-6-10/h7,10H,2-6H2,1H3,(H,16,17) |
InChI Key |
LGMMDUPDPBAOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11471321.png)
![7-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471323.png)
![Methyl 3,3,3-trifluoro-2-(4-{[(3-fluorophenyl)carbonyl]amino}-3-methoxyphenyl)-2-hydroxypropanoate](/img/structure/B11471329.png)
![2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471342.png)
![6-chloro-N-(4-methoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11471348.png)


![5-[(4-chloropyridin-2-yl)amino]-3-cyclopentyl-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11471366.png)
![3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11471371.png)


![N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide](/img/structure/B11471393.png)
![3'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11471408.png)
![4-amino-N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-7-oxo-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11471414.png)
